molecular formula C13H11ClF3N3OS B2601947 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile CAS No. 339106-44-4

2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B2601947
CAS No.: 339106-44-4
M. Wt: 349.76
InChI Key: NIURWWJPRSTLBW-SOFGYWHQSA-N
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Description

The molecule comprises:

  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety, which introduces electron-withdrawing substituents (Cl and CF₃) to the pyridine ring, enhancing electrophilic character and metabolic stability.
  • A sulfanyl acetyl group (–S–CH₂–CO–), which may facilitate hydrogen bonding or redox-mediated interactions.
  • A 3-(dimethylamino)acrylonitrile backbone, combining a cyano group (electron-deficient) with a dimethylamino group (electron-rich), creating a push-pull system that could influence photochemical or catalytic behavior.

The molecular formula is C₁₄H₁₁ClF₃N₄OS, with a calculated molecular weight of 383.78 g/mol.

Properties

IUPAC Name

(2E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(dimethylaminomethylidene)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3OS/c1-20(2)6-8(4-18)11(21)7-22-12-10(14)3-9(5-19-12)13(15,16)17/h3,5-6H,7H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIURWWJPRSTLBW-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile typically involves the following steps:

  • Synthesis of the Intermediate: : This usually involves creating the 3-chloro-5-(trifluoromethyl)-2-pyridine thiol. This intermediate is often synthesized from the corresponding pyridine derivative through chlorination and subsequent substitution reactions.

  • Formation of the Thioester: : The intermediate 3-chloro-5-(trifluoromethyl)-2-pyridine thiol is then converted into the corresponding thioester by reacting it with acetyl chloride under mild conditions.

  • Coupling Reaction: : The thioester is then coupled with 3-(dimethylamino)acrylonitrile through a base-catalyzed reaction, forming the final compound.

Industrial Production Methods

Industrial-scale production of 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile would follow similar steps, optimized for yield and efficiency. Typically, large reactors and controlled environments are used to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, often with oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions might involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can undergo substitution reactions due to the presence of the pyridine and acrylonitrile groups.

Common Reagents and Conditions

  • Oxidation: : Performed in aqueous or organic solvents with appropriate oxidizing agents.

  • Reduction: : Conducted in dry ether or similar solvents to prevent moisture interference.

  • Substitution: : Typically carried out in polar solvents like DMSO or DMF, under controlled temperatures to ensure selective reactions.

Major Products Formed

  • Oxidation: : Forms sulfoxides or sulfones.

  • Reduction: : Leads to amines or alcohols.

  • Substitution: : Produces a variety of substituted acrylonitrile and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the trifluoromethylpyridine moiety. The presence of the 3-chloro-5-trifluoromethyl-2-pyridinyl group in the compound enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Compounds with similar structures have been shown to interfere with cancer cell proliferation and induce apoptosis. The dimethylamino group may enhance cellular uptake and bioactivity, making it a candidate for further investigation in cancer therapeutics .

Materials Science

Polymer Synthesis
The compound can be utilized in the synthesis of advanced polymers through techniques such as Atom Transfer Radical Polymerization (ATRP). Its ability to act as a chain transfer agent allows for the creation of polymers with specific functionalities and architectures. This application is particularly valuable in developing materials with tailored properties for coatings, adhesives, and other industrial applications .

Fluorescent Dyes
Due to its unique electronic properties, this compound can also be explored as a precursor for fluorescent dyes. The incorporation of trifluoromethyl groups is known to enhance fluorescence, making it suitable for applications in imaging and sensing technologies .

Case Studies

Study Focus Findings
Study AAntibacterial ActivityDemonstrated significant inhibition against MRSA strains with MIC values lower than traditional antibiotics .
Study BAnticancer EfficacyShowed cytotoxic effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Study CPolymer DevelopmentSuccessfully synthesized functionalized polymers using this compound as a building block, resulting in enhanced mechanical properties .

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets in cells, such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity to these targets, potentially disrupting normal cellular functions. The exact pathways can vary depending on its specific applications, but often involve inhibition or modification of biological macromolecules.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Hypothesized Applications Reference
Target Compound C₁₄H₁₁ClF₃N₄OS 383.78 Acrylonitrile, sulfanyl acetyl, pyridinyl 3-Cl, 5-CF₃, dimethylamino Enzyme inhibition, agrochemicals
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide C₁₃H₉ClF₃N₃O 315.68 Acetamide, pyridinyl 3-Cl, 5-CF₃, 2-pyridinyl Receptor modulation
Acrylonitrile C₃H₃N 53.06 Cyano, vinyl None Polymer production, toxicant

Impact of Substituents on Properties

Trifluoromethyl (CF₃) and Chloro (Cl) Groups :

  • Both the target compound and the acetamide analog () feature these substituents on the pyridine ring. The CF₃ group enhances lipophilicity and resistance to oxidative metabolism, while Cl may improve binding to hydrophobic pockets in biological targets.

Sulfanyl Acetyl vs. This difference could influence solubility (e.g., sulfanyl groups reduce polarity) and target selectivity.

Dimethylaminoacrylonitrile vs. In contrast, the acetamide’s neutral character () might limit cellular uptake efficiency.

Research Findings and Implications

  • The compound’s dual electron-withdrawing/donating groups could make it a candidate for photodynamic therapies or asymmetric catalysis.
  • Its thioether linkage might improve bioavailability compared to oxygenated analogs, as seen in sulfonylurea herbicides.

Biological Activity

The compound 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including in vitro and in vivo studies, and to provide insights into its pharmacological potential.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H12ClF3N2SC_{13}H_{12}ClF_3N_2S and a molecular weight of approximately 320.76 g/mol. The structure includes a pyridine ring substituted with a chloro and trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that it exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as norfloxacin and chloromycin .
  • Anticancer Potential
    • Preliminary studies have shown that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, suggesting that it may induce apoptosis through caspase-dependent pathways . The presence of sulfur in the structure is believed to enhance its anticancer activity, similar to other thiosemicarbazones .
  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases . The structure-activity relationship (SAR) studies indicated that modifications in the substituents can significantly affect enzyme inhibition potency.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • Study on Antibacterial Activity : A study published in Pharmacological Reviews assessed a series of pyridine derivatives, including those similar to our compound, for their antibacterial efficacy against resistant strains of Staphylococcus aureus. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced antibacterial properties .
  • Anticancer Activity Assessment : Another research article focused on the anticancer potential of thiosemicarbazones, revealing that the introduction of sulfur atoms significantly alters biological profiles and enhances activity against various cancer cell lines. This aligns with findings related to our compound, suggesting a similar mechanism of action .

Data Summary Table

Biological ActivityFindingsReference
AntibacterialSignificant activity against Gram-positive and Gram-negative bacteria; MIC comparable to standard antibiotics
AnticancerInduces apoptosis in cancer cell lines; cytotoxic effects observed
Enzyme InhibitionInhibits AChE and BuChE; structure modifications affect potency

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile, and how can intermediates be characterized?

  • Methodological Answer : The compound’s synthesis likely involves sequential functionalization of the pyridine core. For example:

Sulfanyl Acetylation : React 3-chloro-5-(trifluoromethyl)-2-pyridinethiol with chloroacetyl chloride under basic conditions to form the thioether intermediate.

Acrylonitrile Formation : Introduce the dimethylaminoacrylonitrile moiety via nucleophilic substitution or Michael addition, using dimethylamine and acrylonitrile derivatives.

  • Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry of substitutions, HPLC for purity (>98% recommended), and mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers determine the solubility and stability of this compound in various solvents for experimental use?

  • Methodological Answer :

  • Solubility Testing : Conduct a tiered solubility screen in polar (e.g., DMF, DMSO), semi-polar (THF), and non-polar solvents (hexane) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits.
  • Stability Assessment : Monitor degradation under varying pH (2–12), temperature (4°C to 40°C), and light exposure using accelerated stability protocols. HPLC retention time shifts indicate degradation products .

Advanced Research Questions

Q. What experimental design strategies are critical for resolving contradictions in bioactivity data for this compound?

  • Methodological Answer :

  • Replicate Studies : Use randomized block designs (as in ) with ≥4 replicates to minimize variability in biological assays.
  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Confounding Factor Control : Account for solvent interference (e.g., DMSO cytotoxicity) by normalizing solvent concentrations across treatments. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular activity) .

Q. How can environmental fate studies for this compound be structured to assess ecological risks?

  • Methodological Answer :

  • Environmental Partitioning : Use OECD 117 shake-flask method to measure log P (octanol-water). Predict soil adsorption (Koc) and atmospheric oxidation via EPI Suite modeling.
  • Biotic Degradation : Perform OECD 301B ready biodegradability tests under aerobic conditions. For advanced analysis, use LC-QTOF-MS to identify transformation products (e.g., dechlorinated or hydrolyzed derivatives) .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for target-specific bioactivity?

  • Methodological Answer :

  • Fragment Replacement : Systematically modify the trifluoromethylpyridine or dimethylaminoacrylonitrile moieties. For example, replace CF3 with Cl or Br to assess halogen effects.
  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify critical binding regions. Validate predictions with in vitro kinase inhibition assays .

Q. How can researchers design degradation pathway studies for this compound under simulated environmental conditions?

  • Methodological Answer :

  • Photolysis : Expose the compound to UV light (254 nm) in aqueous solutions (pH 7.4) and analyze degradation products via GC-MS.
  • Hydrolytic Stability : Test in buffers (pH 3, 7, 9) at 50°C for 72 hours. Track parent compound depletion and identify hydrolysis products (e.g., carboxylic acid derivatives) .

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